REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:6][CH:5]=1)([O-])=O.[H][H].[CH2:18](O)[CH3:19]>[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:18][CH3:19])=[O:14])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CCCC(=O)O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the system is purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
the solution is filtered through a celite pad, 3 ml
|
Type
|
ADDITION
|
Details
|
of boron trifluoride etherate is added
|
Type
|
TEMPERATURE
|
Details
|
the solution is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
evaporation of the ethanol
|
Type
|
CUSTOM
|
Details
|
a colorless residue is obtained
|
Type
|
CUSTOM
|
Details
|
This product is recrystallized from ethanol-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CCCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |